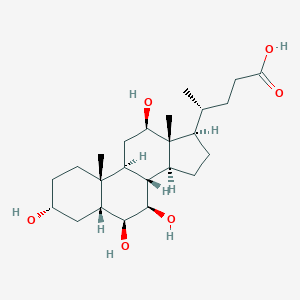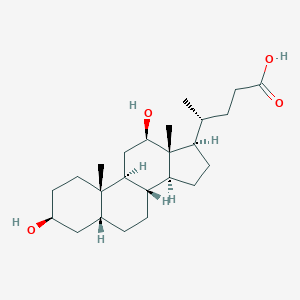
3alpha,6beta,7beta,12beta-Tetrahydroxy-5beta-cholan-24-oic Acid
Overview
Description
3alpha,6beta,7beta,12beta-Tetrahydroxy-5beta-cholan-24-oic Acid is a bile acid, a class of molecules derived from cholesterol. Bile acids play a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This particular compound is known for its multiple hydroxyl groups, which contribute to its unique chemical properties and biological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3alpha,6beta,7beta,12beta-Tetrahydroxy-5beta-cholan-24-oic Acid typically involves multiple steps, starting from cholesterol or other bile acid precursors. The process includes hydroxylation reactions at specific positions on the steroid nucleus. Common reagents used in these reactions include oxidizing agents like potassium permanganate or osmium tetroxide, and catalysts such as palladium on carbon .
Industrial Production Methods: Industrial production of this compound often involves microbial transformation processes, where specific strains of bacteria or fungi are used to introduce hydroxyl groups at desired positions. This biotechnological approach is favored for its efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 3alpha,6beta,7beta,12beta-Tetrahydroxy-5beta-cholan-24-oic Acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of ketone groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups, such as halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, which can have different biological activities and properties .
Scientific Research Applications
3alpha,6beta,7beta,12beta-Tetrahydroxy-5beta-cholan-24-oic Acid has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Studied for its role in bile acid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases, cholesterol-related disorders, and certain types of cancer.
Industry: Utilized in the production of pharmaceuticals and as an additive in certain industrial processes .
Mechanism of Action
The mechanism of action of 3alpha,6beta,7beta,12beta-Tetrahydroxy-5beta-cholan-24-oic Acid involves its interaction with specific receptors and enzymes in the body. It acts as a ligand for nuclear receptors such as the farnesoid X receptor (FXR), which regulates the expression of genes involved in bile acid synthesis and transport. Additionally, it modulates the activity of enzymes like cholesterol 7alpha-hydroxylase, influencing cholesterol metabolism and homeostasis .
Comparison with Similar Compounds
Cholic Acid: Another bile acid with similar hydroxylation patterns but differing in the position of hydroxyl groups.
Chenodeoxycholic Acid: Lacks the 12beta-hydroxyl group present in 3alpha,6beta,7beta,12beta-Tetrahydroxy-5beta-cholan-24-oic Acid.
Ursodeoxycholic Acid: Differentiated by the absence of the 6beta-hydroxyl group .
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for studying bile acid metabolism and for potential therapeutic applications .
Properties
IUPAC Name |
(4R)-4-[(3R,5R,6S,7R,8R,9S,10R,12R,13R,14S,17R)-3,6,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O6/c1-12(4-7-19(27)28)14-5-6-15-20-16(11-18(26)24(14,15)3)23(2)9-8-13(25)10-17(23)21(29)22(20)30/h12-18,20-22,25-26,29-30H,4-11H2,1-3H3,(H,27,28)/t12-,13-,14-,15+,16+,17+,18-,20+,21+,22-,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCMFMBNEAMQMA-XEGXWRQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(C(C4C3(CCC(C4)O)C)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2[C@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101197766 | |
| Record name | (3α,5β,6β,7β,12β)-3,6,7,12-Tetrahydroxycholan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101197766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3a,6b,7b,12b-Tetrahydroxy-5b-cholanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000377 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
140852-41-1 | |
| Record name | (3α,5β,6β,7β,12β)-3,6,7,12-Tetrahydroxycholan-24-oic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140852-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3α,5β,6β,7β,12β)-3,6,7,12-Tetrahydroxycholan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101197766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3a,6b,7b,12b-Tetrahydroxy-5b-cholanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000377 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride](/img/structure/B56299.png)









